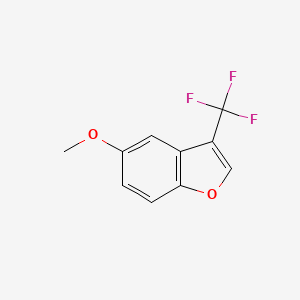

5-Methoxy-3-(trifluoromethyl)benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxy-3-(trifluoromethyl)benzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group (-OCH3) at the 5-position and a trifluoromethyl group (-CF3) at the 3-position of the benzofuran ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(trifluoromethyl)benzofuran typically involves the introduction of the methoxy and trifluoromethyl groups onto the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient introduction of functional groups. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions: 5-Methoxy-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofurans.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of methoxybenzofuran carboxylic acids.

Reduction: Formation of dihydrobenzofurans.

Substitution: Formation of substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

5-Methoxy-3-(trifluoromethyl)benzofuran has the molecular formula C11H8F3O. The compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to the benzofuran structure. The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the formation of carbon-carbon bonds, facilitating the construction of complex molecules.

- Cyclization Reactions : These reactions are crucial for forming the benzofuran ring structure from simpler precursors.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are typically employed to confirm the structure and purity of synthesized compounds .

Biological Activities

The biological activity of this compound is under investigation, with related benzofuran derivatives demonstrating various pharmacological effects. Notable applications include:

- Antitumor Activity : Benzofuran derivatives have shown promise as anticancer agents. For example, compounds derived from benzofuran structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that benzofuran derivatives exhibit significant antibacterial and antifungal activities. These compounds may inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Certain benzofuran derivatives have been recognized for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Properties

Recent research has highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro studies have demonstrated that these compounds can significantly inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC). For instance, a related compound has been shown to suppress cell motility and migration by modulating epithelial–mesenchymal transition markers .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzofuran derivatives. Researchers found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups was associated with enhanced antibacterial potency, suggesting that modifications to the benzofuran structure can lead to improved bioactivity .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential anticancer agents; anti-inflammatory properties |

| Antimicrobial | Significant antibacterial and antifungal activities |

| Synthetic Chemistry | Utilized in palladium-catalyzed reactions and cyclization methodologies |

Mecanismo De Acción

The mechanism of action of 5-Methoxy-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes and receptors involved in cellular signaling and metabolic processes .

Comparación Con Compuestos Similares

5-Methoxybenzofuran: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3-(Trifluoromethyl)benzofuran: Lacks the methoxy group, affecting its reactivity and applications.

Benzofuran: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness: 5-Methoxy-3-(trifluoromethyl)benzofuran is unique due to the combined presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Chemical Structure and Properties

The molecular formula for 5-Methoxy-3-(trifluoromethyl)benzofuran is C11H8F3O. Its structure can be represented as follows:

This compound's unique combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups may confer distinct reactivity and biological profiles compared to similar compounds.

Synthesis

The synthesis of this compound has been achieved through various methods, including:

- Palladium-catalyzed cross-coupling reactions

- Cyclization reactions

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activity

While specific studies on this compound are still emerging, related benzofuran compounds have demonstrated significant biological activities, particularly in anticancer research. Notable findings include:

-

Anticancer Potential :

- Related benzofuran derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, studies evaluating 3-methylbenzofurans indicated IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma A549 cells . The incorporation of methoxy groups in similar structures has been linked to enhanced anticancer activity.

-

Mechanisms of Action :

- Benzofurans are known to interact with multiple biochemical pathways. They may act as inhibitors of key signaling pathways involved in cancer progression, affecting cell cycle regulation and apoptosis . For example, some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methoxybenzofuran | Benzofuran with methoxy | Lacks trifluoromethyl group |

| 3-Trifluoromethylbenzofuran | Benzene with trifluoromethyl | No furan moiety |

| 5-Hydroxybenzofuran | Hydroxy instead of methoxy | Potentially different biological activity |

| 5-Fluoro-3-(trifluoromethyl)benzofuran | Fluoro instead of methoxy | Different electronic properties |

The combination of both electron-donating and electron-withdrawing groups in this compound may lead to unique reactivity patterns that warrant further investigation into its biological effects.

Case Studies

Although specific case studies on this compound are scarce, research on related benzofurans provides a foundation for understanding its potential applications. For instance:

Propiedades

IUPAC Name |

5-methoxy-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-14-6-2-3-9-7(4-6)8(5-15-9)10(11,12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLWEBYTIXZUCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.